N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-23-15-6-4-10(8-16(15)24-2)14(21)9-20-17(22)11-3-5-12(18)13(19)7-11/h3-8,14,21H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHWDPXPRZEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3,4-dimethoxyphenethylamine, which is then reacted with 3,4-difluorobenzoyl chloride under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but lacking the fluorine atoms.
3,4-Dimethoxybenzamide: A simpler benzamide derivative without the hydroxyethyl group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide is unique due to the combination of methoxy, hydroxyethyl, and difluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of difluorobenzene and a dimethoxyphenyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
- Chemical Formula : C16H18F2N2O3
- Molecular Weight : 320.33 g/mol
- CAS Number : Not specifically listed but can be derived from the structural components.
Structural Features
The compound features:
- A benzamide backbone which is known for various biological activities.
- Difluorobenzene substitution which may enhance lipophilicity and alter pharmacokinetic properties.
- A dimethoxyphenyl group that could contribute to receptor binding and interaction dynamics.
Antitumor Activity
Research has shown that compounds with similar benzamide structures exhibit significant antitumor properties. For instance, derivatives of benzamide have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. The inhibition of DHFR leads to decreased synthesis of nucleotides necessary for DNA replication, thus hindering tumor growth .
- Inhibition of Key Enzymes :
- Cell Growth Inhibition :
Pharmacological Studies
A comparative analysis of the biological activity of this compound against other known benzamide derivatives reveals its potential efficacy in treating specific cancers.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| Benzamide Riboside | DHFR Inhibition | |
| 4-Chloro-benzamides | RET Kinase Inhibition |
Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their effectiveness against various cancers such as lymphoma and breast cancer. Notably, patients treated with benzamide derivatives exhibited improved survival rates compared to those receiving standard therapies .
Experimental Findings
In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancer cell lines resistant to conventional treatments. This indicates a potential role in overcoming drug resistance mechanisms prevalent in tumor cells .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling 3,4-difluorobenzoyl chloride with an amine precursor (e.g., 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine). Key parameters include:
- Temperature : Maintained at 0–5°C during acylation to prevent side reactions.
- Solvent : Dichloromethane or dimethylformamide (DMF) for solubility and reactivity.
- Catalyst/Base : Triethylamine or pyridine to neutralize HCl byproducts.
Yield optimization (~60–75%) requires controlled stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, hydroxyethyl groups) and aromatic fluorine coupling patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 395.12) and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm) and hydroxyl (O-H, ~3400 cm) stretches .
Q. How does the compound’s solubility and stability affect experimental design?
- Methodological Answer :
- Solubility : Limited in aqueous buffers; use polar aprotic solvents (e.g., DMSO) for biological assays.
- Stability : Degrades under prolonged UV exposure; store at -20°C in dark.
- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions; maintain neutral pH during handling .
Advanced Research Questions
Q. What is the mechanistic basis for its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Preliminary studies suggest inhibition of kinase or G-protein-coupled receptors (GPCRs) via:
- Molecular Docking : Hydroxyethyl and fluorobenzamide groups form hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase).
- In Vitro Assays : Measure IC values using fluorescence polarization or radioligand binding assays.
Contradictions in activity (e.g., varying IC across cell lines) may arise from differential membrane permeability or off-target effects .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Modify Substituents : Replace 3,4-difluoro with chloro groups to assess electronic effects on binding.
- Steric Effects : Introduce bulkier groups (e.g., tert-butyl) on the hydroxyethyl chain to probe steric hindrance.
- Bioisosteres : Substitute benzamide with thioamide to enhance metabolic stability.
SAR studies require parallel synthesis and high-throughput screening .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Pharmacokinetic Profiling : Evaluate plasma protein binding and metabolic clearance to explain potency variations.
- Orthogonal Validation : Confirm target engagement via CRISPR knockout or thermal shift assays .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity.
- CYP450 Metabolism : Use docking simulations (e.g., AutoDock Vina) to identify CYP3A4/2D6 interaction sites.
- Toxicity Risk : QSAR models flag potential hepatotoxicity via structural alerts (e.g., benzamide moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
